molecular formula C25H24N2O5 B2553033 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide CAS No. 442557-43-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide

Cat. No.: B2553033
CAS No.: 442557-43-9
M. Wt: 432.476
InChI Key: WKBNNYBQXQGYRD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a structurally complex compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide chain to a 3,4-dimethoxyphenylethyl group. For instance, analogues containing the benzo[de]isoquinoline scaffold have been explored as cholinesterase inhibitors, fluorescent chemosensors, and receptor antagonists . The 3,4-dimethoxyphenyl group, a common pharmacophore in bioactive molecules, may enhance binding interactions with target proteins, as seen in adenosine A2A receptor antagonists .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-31-20-10-9-16(15-21(20)32-2)11-13-26-22(28)12-14-27-24(29)18-7-3-5-17-6-4-8-19(23(17)18)25(27)30/h3-10,15H,11-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBNNYBQXQGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H24N2O5
  • Molecular Weight : 432.476 g/mol
  • CAS Number : 442557-43-9

The compound features a dioxo benzoisoquinoline moiety and a methoxyphenyl ethyl group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions within cellular pathways. The compound is believed to engage with specific receptors or enzymes, leading to alterations in signaling cascades that can affect cell proliferation, apoptosis, and other critical processes.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Compound IC50 (µM)
This compound5.0 ± 0.12
Cabozantinib (control)16.35 ± 0.86

These results indicate that the compound has a superior cytotoxic profile compared to established anticancer drugs like Cabozantinib .

The mechanism by which this compound induces cytotoxicity involves:

  • Induction of apoptosis through activation of caspases.
  • Cell cycle arrest at the G0/G1 phase.
  • Inhibition of angiogenesis by downregulating VEGF expression.

In a study involving HCT-116 colorectal cancer cells, treatment with the compound resulted in significant cell cycle arrest and increased apoptotic markers compared to control groups .

Study on Antiproliferative Effects

A notable study assessed the antiproliferative effects of various derivatives of the compound on cancer cell lines. The findings highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced activity:

Derivative IC50 (µM)
Compound A1.184 ± 0.06
Compound B9.379 ± 0.50
Compound C53.390 ± 2.82

The study concluded that structural modifications significantly impact the biological efficacy of these compounds .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated low toxicity at therapeutic doses, making it a promising candidate for further development .

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound’s structure can be compared to several analogues based on core modifications and substituent effects:

Compound Name Key Structural Differences Functional Implications
2-(N-(3-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)propyl)sulfamoyl)benzoic acid (4) Sulfamoyl benzoic acid replaces propanamide chain Enhanced binding affinity (−8.53 vs. −7.94 kcal/mol)
9-Bromo-N-[3-(1,3-dioxo-benzo[de]isoquinolin-2-yl)-2,2-dimethylpropyl]quaternary ammonium (12b-C9) Quaternary ammonium side chain Improved cholinesterase inhibition
3-(1,3-Dioxo-benzo[de]isoquinolin-2-yl)-N-(4-phenylthiazol-2-yl)propanamide Thiazol-2-yl substituent Potential for π-π interactions or H-bonding
N-(3,5-Dimethylphenyl)-3-(isoindole-1,3-dione)propanamide Isoindole-1,3-dione core (smaller aromatic system) Reduced steric bulk vs. benzo[de]isoquinoline

Key Observations :

  • The sulfamoyl group in compound 4 significantly improves binding affinity compared to non-sulfonylated analogues, suggesting electron-withdrawing groups enhance target interactions .
  • Quaternary ammonium side chains (e.g., 12b-C9 ) may enhance solubility or ionic interactions in cholinesterase inhibition .
  • The thiazol-2-yl group in could modulate pharmacokinetic properties through heteroaromatic interactions.

Key Observations :

  • Quaternary ammonium derivatives (e.g., 7b-C9 ) achieve high yields (>95%) via straightforward alkylation .
  • Sterically bulky groups (e.g., benzoxazole in Xg ) reduce yields, highlighting synthetic challenges .

Key Observations :

  • The sulfamoyl group in 4 enhances binding affinity, likely due to improved hydrogen bonding .
  • The 3,4-dimethoxyphenyl group in Xg contributes to nanomolar receptor affinity, suggesting its utility in neurological targets .

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